10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one

Physical property Crystallinity Process chemistry

Sourcing non-crystalline idebenone intermediates often introduces stoichiometric uncertainty and complicates GMP quality control. This compound eliminates those risks: - Crystalline solid (mp 67-71 °C) enables incoming QC by melting point and HPLC. - Enterprise-standard purity (≥98.0%, impurities ≤2.0%) ensures reproducible reduction yield. - REACH-registered intermediate (EC 700-045-2) with 'Intermediate use only' status simplifies EU compliance documentation. - High lipophilicity (LogP ~4.0-4.6) facilitates straightforward organic-phase extraction at scale.

Molecular Formula C19H30O5
Molecular Weight 338.4 g/mol
CAS No. 104966-97-4
Cat. No. B035138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one
CAS104966-97-4
Molecular FormulaC19H30O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)CCCCCCCCCO)O)OC)OC
InChIInChI=1S/C19H30O5/c1-14-13-16(23-2)19(24-3)18(22)17(14)15(21)11-9-7-5-4-6-8-10-12-20/h13,20,22H,4-12H2,1-3H3
InChIKeyWBYOLDFLFONXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one (CAS 104966-97-4): Procurement-Relevant Identity and Class Definition


10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one (CAS 104966-97-4), also named 6-(10-hydroxydecanoyl)-2,3-dimethoxy-5-methylphenol, is a synthetic alkyl-phenylketone small molecule (C₁₉H₃₀O₅, MW 338.44 g/mol) belonging to the class of organic compounds known as alkyl-phenylketones [1]. It is recognized as a key pharmaceutical intermediate in the industrial synthesis of idebenone (CAS 58186-27-9), a synthetic short-chain coenzyme Q10 analog approved for the treatment of Leber's hereditary optic neuropathy (LHON) . The compound is registered under EU REACH as an intermediate with strictly controlled conditions of use (intermediate use only) [2], underscoring its established role in regulated pharmaceutical supply chains.

Why In-Class Idebenone Intermediates Cannot Simply Replace 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one


Though several structurally analogous compounds exist along the idebenone synthetic pathway—including the acetoxy-protected ketone 6-(10-acetoxy-1-oxodecyl)-2,3-dimethoxy-5-methylphenol, the fully reduced 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methylphenol (CAS 77712-29-9), and the acylating agent 10-acetoxydecanoyl chloride—each differs fundamentally in physical form, oxidation state, and/or protective group status, making them non-interchangeable in downstream processing [1]. The free ω-hydroxy ketone moiety of the target compound uniquely combines a crystalline solid morphology with a reactive ketone group positioned for subsequent reduction, a dual property absent in the liquid acetoxy-protected analog or the over-reduced hydroquinone form [1]. Selecting a substitute without accounting for these orthogonal differences can alter reaction kinetics, complicate purification, and introduce additional deprotection or oxidation steps that degrade overall process yield and purity [1].

Quantitative Differentiation Evidence for 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one Versus Closest Comparators


Solid Crystalline Morphology Versus Liquid Oil: Impact on Purification and Handling

The target compound is an off-white crystalline powder with a defined melting point of 67–71 °C, a physical form that enables purification by recrystallization and straightforward solid handling, whereas its closest upstream intermediate, 6-(10-acetoxy-1-oxodecyl)-2,3-dimethoxy-5-methylphenol, is isolated as a colorless oil that cannot be purified by crystallization [1]. The solid nature of the target compound also facilitates drying to a controlled loss-on-drying specification of ≤0.5% and minimizes solvent entrapment, which is critical for precise stoichiometric control in subsequent reduction and oxidation steps .

Physical property Crystallinity Process chemistry Solid-state handling

HPLC Purity and Impurity Profile Defined by Enterprise Standard

The target compound is commercially specified with an HPLC assay ≥98.0% and related impurities ≤2.0%, providing a quantitative purity benchmark that is directly verifiable by the end user . While the acetoxy-protected intermediate has been reported with HPLC purity of 99.2–99.3% in patent examples, its specification is not governed by a published enterprise standard with defined impurity thresholds, making batch-to-batch quality less predictable for procurement decisions [1]. The defined loss-on-drying (≤0.5%) further ensures that the as-purchased mass corresponds to active intermediate rather than residual solvent, a parameter not routinely reported for the oily acetoxy analog .

Quality control HPLC purity Impurity profiling Pharmaceutical intermediate

REACH Intermediate-Only Registration Confirming Dedicated Industrial Role

The target compound holds an active REACH registration (EC No. 700-045-2) with the explicit designation 'Intermediate' and the restriction 'Intermediate use only' [1]. This legal classification means the substance is manufactured and imported solely for conversion into idebenone under strictly controlled conditions, a regulatory status that provides supply chain traceability and compliance assurance not uniformly available for all idebenone pathway intermediates. For instance, 6-(10-acetoxydecyl)-2,3-dimethoxy-5-methylphenol (CAS 77712-30-2) and 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methylphenol (CAS 77712-29-9) do not appear with equivalent standalone REACH intermediate registrations in the ECHA database, implying less formalized regulatory oversight of their manufacture and trade [1].

Regulatory REACH Intermediate registration Supply chain compliance

Predicted LogP and Low Aqueous Solubility Guiding Extraction and Purification Strategy

The target compound has a consensus predicted LogP of approximately 4.0–4.6 and a predicted water solubility of 0.016 g/L (ALOGPS), classifying it as lipophilic and poorly water-soluble [1]. This property profile is comparable to that of idebenone (LogP ~3.8, water solubility similarly low) but differs from the more polar acetoxy intermediate 6-(10-acetoxy-1-oxodecyl)-2,3-dimethoxy-5-methylphenol (predicted LogP ~3.2–3.5 owing to the additional ester oxygen), which partitions more readily into aqueous phases during workup . The higher LogP of the target compound favors extraction into organic solvents (e.g., dichloromethane) during workup, potentially improving phase separation efficiency and reducing aqueous waste volumes in multi-kilogram campaigns [1].

Lipophilicity LogP Partition coefficient Solubility Process development

Direct Ketone Reduction Pathway Avoiding Protective Group Manipulation

The target compound's free ω-hydroxy ketone structure enables direct reduction to 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methylphenol without requiring a separate deprotection step, a synthetic simplification relative to routes using the acetoxy-protected intermediate [1]. In the patent CN101333158A, the acetoxy intermediate must undergo hydrogenation with Pd-C to reduce both the ketone and remove the acetoxy group, followed by an additional hydrolysis step with NaOH/MeOH to cleave residual acetate, yielding the reduced intermediate in a calculated molar yield of 96.5% (HPLC content 99.92%) [1]. While the direct reduction yield of the target compound has not been published in open literature, the elimination of the deprotection sequence represents a theoretical step-count reduction of at least one unit operation (hydrolysis) and removes the need for stoichiometric sodium hydroxide and methanol, which generate aqueous waste streams requiring disposal [1].

Synthetic efficiency Step economy Reduction Idebenone synthesis

Predicted Hydrogen-Bond Donor/Acceptor Count Supporting Consistent Reactivity

The target compound possesses two hydrogen-bond donors (phenolic -OH and terminal -OH) and five hydrogen-bond acceptors (ketone C=O, two methoxy -OCH₃, phenolic -OH oxygen, and terminal -OH oxygen), with 12 rotatable bonds . This H-bond donor/acceptor profile is identical to that of idebenone (C₁₉H₃₀O₅, same molecular formula) but distinct from the acetoxy intermediate, which has an additional ester carbonyl oxygen increasing the hydrogen-bond acceptor count and potentially altering solvation and catalytic site interactions during hydrogenation . The matched H-bond profile between the target compound and idebenone suggests that reduction and oxidation reaction conditions optimized for idebenone's physicochemical environment may translate more directly to the target compound than to the acetoxy analog .

Hydrogen bonding Computational chemistry Reactivity prediction QSAR

Best-Validated Application Scenarios for 10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one Based on Quantitative Evidence


GMP-Regulated Idebenone API Manufacturing Using a Crystalline Intermediate with Defined Melting Point and Purity Specifications

Pharmaceutical manufacturers producing idebenone under GMP conditions benefit from the target compound's crystalline solid morphology (mp 67–71 °C) and enterprise-standard purity specifications (assay ≥98.0%, impurities ≤2.0%, loss on drying ≤0.5%) . These parameters enable incoming quality control by melting point verification and HPLC, ensure reproducible stoichiometry in the reduction step, and provide auditable quality documentation for regulatory submissions—advantages not offered by the liquid acetoxy intermediate which lacks a defined melting point and published impurity specification .

REACH-Compliant Supply Chain for Idebenone Intermediate Procurement Within the EU/EEA

The target compound is uniquely registered under REACH (EC 700-045-2) as an intermediate with strictly controlled conditions of use ('Intermediate use only'), providing pharmaceutical buyers within the EU/EEA with a clear regulatory framework for procurement and use [1]. This registration simplifies compliance documentation, as the substance's exclusive role in idebenone synthesis is legally defined, reducing the administrative burden associated with substances lacking standalone intermediate registrations [1].

Process Development Aimed at Step-Economical Idebenone Synthesis via Direct Ketone Reduction

Process R&D teams seeking to minimize unit operations in idebenone production can investigate direct reduction of the target compound's ketone group to the penultimate intermediate, potentially eliminating the hydrolysis step required when using the acetoxy-protected analog [2]. While published experimental yields for this specific transformation are currently limited, the theoretical step-count reduction aligns with green chemistry principles by reducing reagent consumption (NaOH, MeOH) and aqueous waste generation [2].

Preparative Chromatography and Liquid-Liquid Extraction Method Development Leveraging High LogP

The target compound's predicted LogP of 4.0–4.6 and low water solubility (0.016 g/L) make it well-suited for reverse-phase chromatographic purification and organic-solvent-based liquid-liquid extraction during workup [3]. This lipophilicity profile favors efficient partitioning into dichloromethane or ethyl acetate layers, reducing emulsion formation and improving phase separation relative to more polar intermediates, which is particularly valuable during multi-kilogram scale-up where extraction efficiency directly impacts cycle time and solvent recovery economics [3].

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